molecular formula C7H10N2OS B15254297 1-Amino-3-(4-methyl-1,3-thiazol-2-yl)propan-2-one

1-Amino-3-(4-methyl-1,3-thiazol-2-yl)propan-2-one

Cat. No.: B15254297
M. Wt: 170.23 g/mol
InChI Key: PPCXIRSIVFPMDQ-UHFFFAOYSA-N
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Description

1-Amino-3-(4-methyl-1,3-thiazol-2-yl)propan-2-one is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including antimicrobial, antifungal, antiviral, and anticancer agents .

Preparation Methods

The synthesis of 1-Amino-3-(4-methyl-1,3-thiazol-2-yl)propan-2-one typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with a suitable ketone or aldehyde under specific conditions. One common method involves the use of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Amino-3-(4-methyl-1,3-thiazol-2-yl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives.

Scientific Research Applications

1-Amino-3-(4-methyl-1,3-thiazol-2-yl)propan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-methyl-1,3-thiazol-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

1-Amino-3-(4-methyl-1,3-thiazol-2-yl)propan-2-one can be compared with other thiazole derivatives such as:

What sets this compound apart is its unique structure, which allows it to interact with a different set of molecular targets and exhibit a distinct range of biological activities.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

1-amino-3-(4-methyl-1,3-thiazol-2-yl)propan-2-one

InChI

InChI=1S/C7H10N2OS/c1-5-4-11-7(9-5)2-6(10)3-8/h4H,2-3,8H2,1H3

InChI Key

PPCXIRSIVFPMDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CC(=O)CN

Origin of Product

United States

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